羧化辅酶四水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Cocarboxylase tetrahydrate has a wide range of scientific research applications, including:

作用机制

Target of Action

Cocarboxylase tetrahydrate, also known as thiamine pyrophosphate (TPP), primarily targets enzymes involved in carbohydrate metabolism. Its main targets are the pyruvate dehydrogenase complex, the alpha-ketoglutarate dehydrogenase complex, and transketolase . These enzymes play crucial roles in the citric acid cycle and the pentose phosphate pathway, essential for energy production and biosynthesis.

Mode of Action

Cocarboxylase acts as a coenzyme for its target enzymes. It binds to the active sites of these enzymes, facilitating the decarboxylation of alpha-keto acids and the transfer of two-carbon units. This interaction stabilizes reaction intermediates and enhances the catalytic efficiency of the enzymes . For example, in the pyruvate dehydrogenase complex, TPP helps convert pyruvate into acetyl-CoA, a critical step in cellular respiration.

Biochemical Pathways

Cocarboxylase is involved in several key biochemical pathways:

- Pentose Phosphate Pathway: It functions in the transketolase reaction, which is crucial for nucleotide synthesis and the generation of NADPH .

- Branched-Chain Amino Acid Metabolism: It assists in the catabolism of branched-chain amino acids, providing energy and metabolic intermediates .

Pharmacokinetics

The pharmacokinetics of cocarboxylase involve its absorption, distribution, metabolism, and excretion (ADME):

- Excretion: The compound and its metabolites are excreted primarily through the urine . These properties influence its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, cocarboxylase enhances the activity of its target enzymes, leading to increased production of ATP and other essential metabolites. At the cellular level, this results in improved energy metabolism, enhanced biosynthesis of nucleotides and fatty acids, and better overall cellular function . Clinically, it is used to treat conditions like diabetic coma, eclampsia, and neuritis, where enhanced metabolic function is beneficial .

Action Environment

The efficacy and stability of cocarboxylase can be influenced by various environmental factors:

生化分析

Biochemical Properties

Cocarboxylase Tetrahydrate plays a crucial role in several biochemical reactions. It is a required intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex . It interacts with enzymes such as transketolase, pyruvate dehydrogenase, oxoglutarate dehydrogenase, and branched-chain keto acid dehydrogenases .

Cellular Effects

Cocarboxylase Tetrahydrate influences cell function by catalyzing several biochemical reactions. It is synthesized in the cytosol and is required in the cytosol for the activity of transketolase and in the mitochondria for the activity of pyruvate-, oxoglutarate- and branched chain keto acid dehydrogenases .

Molecular Mechanism

At the molecular level, Cocarboxylase Tetrahydrate exerts its effects through binding interactions with biomolecules and enzyme activation. The thiazole ring of Cocarboxylase Tetrahydrate, which contains nitrogen and sulfur, is the most commonly involved part of the molecule in reactions .

Metabolic Pathways

Cocarboxylase Tetrahydrate is involved in several metabolic pathways, including the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex .

Transport and Distribution

Cocarboxylase Tetrahydrate is transported and distributed within cells and tissues. The yeast ThPP carrier (Tpc1p), the human Tpc, and the Drosophila melanogaster have been identified as being responsible for the mitochondrial transport of Cocarboxylase Tetrahydrate .

Subcellular Localization

Cocarboxylase Tetrahydrate is synthesized in the cytosol and is required in the cytosol for the activity of transketolase and in the mitochondria for the activity of pyruvate-, oxoglutarate- and branched chain keto acid dehydrogenases .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of cocarboxylase tetrahydrate involves the reaction of pyrophosphoric acid and a dehydrating agent with Vitamin B1 under heating conditions . This method improves product yield, reduces production costs, and enhances product quality while minimizing environmental pollution . Another method involves the reaction of Vitamin B1 with phosphorus oxychloride to form thiamine pyrophosphate, which is then hydrated to produce cocarboxylase tetrahydrate .

Industrial Production Methods

Industrial production of cocarboxylase tetrahydrate typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity. The process involves careful control of temperature, pH, and reactant concentrations to ensure consistent product quality .

化学反应分析

Types of Reactions

Cocarboxylase tetrahydrate undergoes several types of chemical reactions, including:

Decarboxylation: It catalyzes the reversible decarboxylation of pyruvic acid and alpha-ketoglutaric acid.

Phosphorylation: It can be phosphorylated to form various thiamine phosphates.

Common Reagents and Conditions

Decarboxylation: This reaction typically occurs in the presence of enzymes such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase under physiological conditions.

Phosphorylation: This reaction involves the use of ATP and specific kinases to transfer phosphate groups to cocarboxylase.

Major Products Formed

相似化合物的比较

Cocarboxylase tetrahydrate is similar to other thiamine derivatives such as:

- Thiamine monophosphate

- Thiamine triphosphate

- Thiamine pyrophosphate

Uniqueness

Cocarboxylase tetrahydrate is unique in its ability to act as a coenzyme for multiple enzymes involved in carbohydrate metabolism, making it essential for energy production in cells . Its tetrahydrate form provides stability and solubility, which are advantageous for its use in various applications .

List of Similar Compounds

- Thiamine monophosphate

- Thiamine triphosphate

- Thiamine pyrophosphate

属性

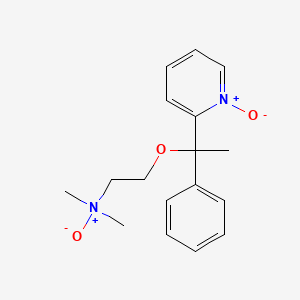

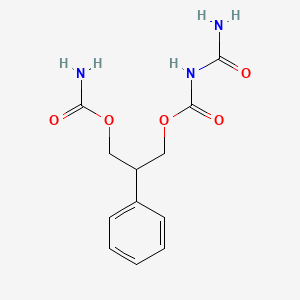

IUPAC Name |

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O7P2S.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);4*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOLNRGPRQYTIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-].O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O11P2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68684-55-9 |

Source

|

| Record name | Cocarboxylase tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068684559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。